molecular formula C16H24N2O B3058436 3-[(4-Ethylpiperazin-1-yl)methyl]-2,5-dimethylbenzaldehyde CAS No. 894370-38-8

3-[(4-Ethylpiperazin-1-yl)methyl]-2,5-dimethylbenzaldehyde

Cat. No.: B3058436
CAS No.: 894370-38-8
M. Wt: 260.37 g/mol
InChI Key: UBRQZGDMKHLFNE-UHFFFAOYSA-N
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Description

3-[(4-Ethylpiperazin-1-yl)methyl]-2,5-dimethylbenzaldehyde is an organic compound that features a benzaldehyde core substituted with an ethylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Ethylpiperazin-1-yl)methyl]-2,5-dimethylbenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethylbenzaldehyde and 4-ethylpiperazine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions with water.

    Catalysts and Solvents: Commonly used catalysts include Lewis acids such as aluminum chloride, and solvents like dichloromethane or toluene are employed to dissolve the reactants and facilitate the reaction.

    Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism where the nitrogen atom of the piperazine attacks the carbonyl carbon of the benzaldehyde, forming the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in 3-[(4-Ethylpiperazin-1-yl)methyl]-2,5-dimethylbenzaldehyde can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to form the corresponding alcohol. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The benzaldehyde moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 3-[(4-Ethylpiperazin-1-yl)methyl]-2,5-dimethylbenzoic acid.

    Reduction: 3-[(4-Ethylpiperazin-1-yl)methyl]-2,5-dimethylbenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the electrophile used.

Scientific Research Applications

3-[(4-Ethylpiperazin-1-yl)methyl]-2,5-dimethylbenzaldehyde has several applications in scientific research:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Material Science: It is used as a building block in the synthesis of advanced materials with specific electronic and optical properties.

    Biological Studies: The compound is studied for its interactions with various biological targets, providing insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3-[(4-Ethylpiperazin-1-yl)methyl]-2,5-dimethylbenzaldehyde involves its interaction with specific molecular targets. The ethylpiperazine moiety is known to interact with neurotransmitter receptors, modulating their activity and leading to potential therapeutic effects. The benzaldehyde core can also participate in various biochemical pathways, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-Ethylpiperazine: A simpler analog that lacks the benzaldehyde moiety.

    4-[(4-Ethylpiperazin-1-yl)methyl]benzylamine: A related compound with an amine group instead of an aldehyde.

    6-{4-[(4-Ethylpiperazin-1-yl)methyl]phenyl}-N-(1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine-4-amine: A more complex analog with additional functional groups.

Uniqueness

3-[(4-Ethylpiperazin-1-yl)methyl]-2,5-dimethylbenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[(4-ethylpiperazin-1-yl)methyl]-2,5-dimethylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-4-17-5-7-18(8-6-17)11-15-9-13(2)10-16(12-19)14(15)3/h9-10,12H,4-8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRQZGDMKHLFNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C(=CC(=C2)C)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589509
Record name 3-[(4-Ethylpiperazin-1-yl)methyl]-2,5-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

894370-38-8
Record name 3-[(4-Ethylpiperazin-1-yl)methyl]-2,5-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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